molecular formula C11H8N2O B12967255 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine

10H-Benzo[b]pyrido[2,3-e][1,4]oxazine

Cat. No.: B12967255
M. Wt: 184.19 g/mol
InChI Key: YQGNQKVPOUDUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Benzo[b]pyrido[2,3-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an AXL inhibitor, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .

Chemical Reactions Analysis

10H-Benzo[b]pyrido[2,3-e][1,4]oxazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10H-Benzo[b]pyrido[2,3-e][1,4]oxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves its role as a type II AXL inhibitor. It selectively inhibits the AXL receptor tyrosine kinase, which is involved in various cellular processes such as survival, proliferation, and migration. By blocking AXL signaling, the compound impairs cancer cell proliferation and metastasis .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

10H-pyrido[3,2-b][1,4]benzoxazine

InChI

InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13)

InChI Key

YQGNQKVPOUDUEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.